
1,3-dibromoDibenzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromodibenzothiophene is an organosulfur compound that consists of two benzene rings fused to a central thiophene ring, with bromine atoms attached at the 1 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dibromodibenzothiophene can be synthesized through several methods. One common approach involves the bromination of dibenzothiophene. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 3 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the selective formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibromodibenzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfone derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted dibenzothiophenes with functional groups such as amines, thiols, and ethers.
Oxidation Reactions: Products include sulfone derivatives of dibenzothiophene.
Reduction Reactions: Products include hydrogenated dibenzothiophenes.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromodibenzothiophene has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and conductive polymers.
Materials Science: It is employed in the development of novel materials with unique electronic and optical properties.
Chemistry: It serves as a precursor for the synthesis of various functionalized dibenzothiophenes.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Wirkmechanismus
The mechanism of action of 1,3-dibromodibenzothiophene is primarily related to its ability to undergo various chemical transformations. The bromine atoms and the thiophene ring provide reactive sites for substitution, oxidation, and reduction reactions. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile building block in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dibromodibenzothiophene
- 1,4-Dibromodibenzothiophene
- Dibenzothiophene
Uniqueness
1,3-Dibromodibenzothiophene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective functionalization and the development of compounds with tailored properties for specific applications.
Eigenschaften
Molekularformel |
C12H6Br2S |
|---|---|
Molekulargewicht |
342.05 g/mol |
IUPAC-Name |
1,3-dibromodibenzothiophene |
InChI |
InChI=1S/C12H6Br2S/c13-7-5-9(14)12-8-3-1-2-4-10(8)15-11(12)6-7/h1-6H |
InChI-Schlüssel |
HWNAUXQTXPYPRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


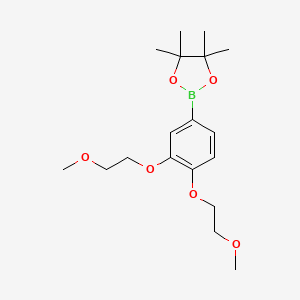
![4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13989081.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13989083.png)

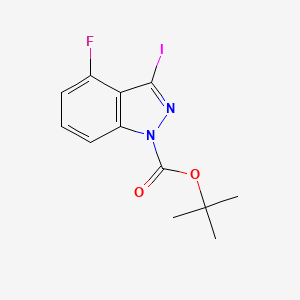


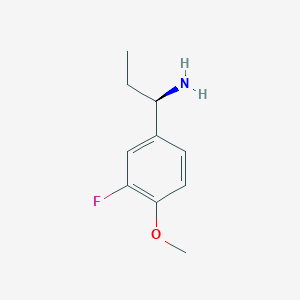
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13989111.png)
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(3,6,7-trimethylquinolin-4-yl)pentane-1,4-diamine](/img/structure/B13989112.png)
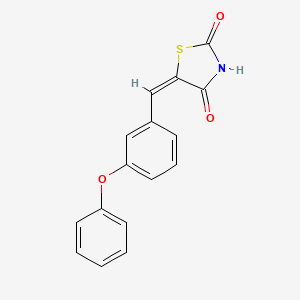
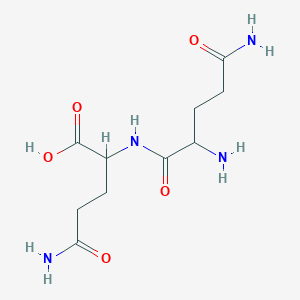
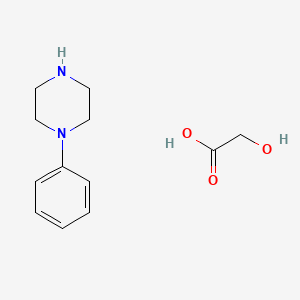
![4-(3-Nitro-phenoxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13989131.png)
